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In the dynamic landscape of drug discovery and development, the isoxazole scaffold has

consistently emerged as a privileged structure, demonstrating a wide array of biological

activities. This guide offers a comprehensive comparison of the biological activities of various

5-Methylisoxazole-3-carbonitrile derivatives, providing researchers, scientists, and drug

development professionals with a consolidated resource of quantitative data, detailed

experimental protocols, and mechanistic insights. The derivatives discussed herein have

shown promising antimicrobial, anticancer, and anti-inflammatory properties, underscoring their

potential as lead compounds for novel therapeutic agents.

Antimicrobial Activity
A series of 5-methylisoxazole-3-carboxamide derivatives, closely related to the carbonitrile

scaffold, have been synthesized and evaluated for their antitubercular and antibacterial

activities. The minimum inhibitory concentration (MIC), a measure of the lowest concentration

of a substance that prevents visible growth of a microorganism, was determined for these

compounds against various bacterial and mycobacterial strains.

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide
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Compound ID Target Organism MIC (µM)[1]

9
Mycobacterium tuberculosis

H37Rv
6.25

10
Mycobacterium tuberculosis

H37Rv
3.125

13
Mycobacterium tuberculosis

H37Rv
6.25

14
Mycobacterium tuberculosis

H37Rv
3.125

9 Bacillus subtilis 6.25

13 Bacillus subtilis 6.25

15 Bacillus subtilis 12.5

17 Bacillus subtilis 12.5

19 Bacillus subtilis 6.25

20 Bacillus subtilis 6.25

9 Escherichia coli 6.25

13 Escherichia coli 6.25

15 Escherichia coli 12.5

17 Escherichia coli 12.5

19 Escherichia coli 6.25

20 Escherichia coli 6.25

Anticancer Activity
The anticancer potential of isoxazole derivatives has been a significant area of investigation.

Certain pyrimidine-5-carbonitrile derivatives, which share the carbonitrile functional group, have

been shown to exhibit potent anti-proliferative activity against various cancer cell lines. The

mechanism of action for some of these compounds involves the inhibition of Vascular
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Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The

half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is

required for 50% inhibition in vitro, is a key metric for anticancer activity.

Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives

Compound ID Cell Line IC50 (µM)[2]

9d HCT-116 (Colon Cancer) 10.33

11e HCT-116 (Colon Cancer) 1.14

12b HCT-116 (Colon Cancer) 1.87

12d HCT-116 (Colon Cancer) 2.51

9d MCF-7 (Breast Cancer) 12.11

11e MCF-7 (Breast Cancer) 1.54

12b MCF-7 (Breast Cancer) 2.19

12d MCF-7 (Breast Cancer) 3.16

Sorafenib (Standard) HCT-116 (Colon Cancer) 3.11

Sorafenib (Standard) MCF-7 (Breast Cancer) 4.54

Table 3: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound ID IC50 (µM)[2]

11e 0.61

12b 0.53

Sorafenib (Standard) 0.93

Anti-inflammatory Activity
Isoxazole derivatives have also been recognized for their anti-inflammatory properties. A

plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes,
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particularly COX-2, which are pivotal in the inflammatory cascade.

While specific IC50 values for 5-Methylisoxazole-3-carbonitrile derivatives against COX

enzymes were not available in the reviewed literature, the general inhibitory activity of

isoxazoles against these enzymes is a key area of interest for the development of novel anti-

inflammatory drugs.

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental

methodologies are crucial.

Synthesis of 5-Methylisoxazole-3-carboxamide
Derivatives
The synthesis of the titled compounds was achieved by reacting 5-methylisoxazole-3-carbonyl

chloride with various amines. The starting material, 5-methylisoxazole-3-carboxylic acid, was

synthesized through a one-pot reaction involving the condensation of 2,5-hexanedione with an

appropriate reagent. The subsequent conversion to the acid chloride was performed using

thionyl chloride (SOCl2) in the presence of pyridine. Finally, the acid chloride was reacted with

different aromatic amines to yield the desired carboxamide derivatives. The reactions were

typically carried out at room temperature for 12 hours.[1]

Antitubercular and Antibacterial Activity Assays
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity: The in vitro antitubercular

activity was determined against Mycobacterium tuberculosis H37Rv using the MABA

method. This colorimetric assay measures the metabolic activity of the bacteria.

Serial Dilution Method for Antibacterial Activity: The antibacterial activity against Bacillus

subtilis and Escherichia coli was evaluated using the serial dilution method to determine the

Minimum Inhibitory Concentration (MIC).[1]

In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
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Workflow for MTT Assay

Seed cells in 96-well plates Incubate for 24h Treat with compounds at various concentrations Incubate for 48-72h Add MTT solution Incubate for 4h Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Calculate IC50 values

Click to download full resolution via product page

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

Cell Seeding: Cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 ×

10^4 cells/well and incubated for 24 hours.

Compound Treatment: The cells are then treated with different concentrations of the test

compounds and incubated for an additional 48-72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for 4 hours.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

VEGFR-2 Kinase Assay
The in vitro VEGFR-2 kinase activity was determined using a commercially available kinase

assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a

substrate by the VEGFR-2 enzyme. The IC50 values are then determined from the inhibition

curves.

Signaling Pathways
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Understanding the molecular mechanisms underlying the biological activities of these

compounds is paramount for rational drug design.

VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation

of new blood vessels. Upon binding of its ligand, VEGF, the receptor dimerizes and

autophosphorylates, initiating a cascade of downstream signaling events that promote

endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a key strategy in

cancer therapy to block tumor-induced angiogenesis.
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Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.
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COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced by pro-inflammatory stimuli and

catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators

of inflammation. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory

disorders.
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Caption: The role of the COX-2 pathway in inflammation.

Conclusion
The 5-Methylisoxazole-3-carbonitrile scaffold and its derivatives represent a promising class

of compounds with diverse biological activities. The data presented in this guide highlights their

potential as antimicrobial, anticancer, and anti-inflammatory agents. Further structure-activity

relationship (SAR) studies and optimization of these derivatives could lead to the development

of novel and effective therapeutics. The detailed experimental protocols and pathway diagrams

provided herein serve as a valuable resource for researchers dedicated to advancing this

exciting field of medicinal chemistry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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